Cas no 1482206-52-9 (4-(2,2,2-Trifluoro-1,1-dimethylethyl)benzenemethanol)
1482206-52-9 structure
Product Name:4-(2,2,2-Trifluoro-1,1-dimethylethyl)benzenemethanol
N.o CAS:1482206-52-9
MF:C11H13F3O
MW:218.215533971786
CID:5830611
PubChem ID:90010666
Update Time:2025-10-31
4-(2,2,2-Trifluoro-1,1-dimethylethyl)benzenemethanol Propriedades químicas e físicas
Nomes e Identificadores
-
- 4-(2,2,2-Trifluoro-1,1-dimethylethyl)benzenemethanol
- JSCHONHLDDABSX-UHFFFAOYSA-N
- SCHEMBL15528364
- [4-(1,1,1-trifluoro-2-methylpropan-2-yl)phenyl]methanol
- 1482206-52-9
- EN300-7355377
-
- Inchi: 1S/C11H13F3O/c1-10(2,11(12,13)14)9-5-3-8(7-15)4-6-9/h3-6,15H,7H2,1-2H3
- Chave InChI: JSCHONHLDDABSX-UHFFFAOYSA-N
- SMILES: C1(CO)=CC=C(C(C)(C)C(F)(F)F)C=C1
Propriedades Computadas
- Massa Exacta: 218.09184952g/mol
- Massa monoisotópica: 218.09184952g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 4
- Contagem de Átomos Pesados: 15
- Contagem de Ligações Rotativas: 2
- Complexidade: 202
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 3.3
- Superfície polar topológica: 20.2Ų
Propriedades Experimentais
- Densidade: 1.171±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Ponto de ebulição: 239.5±40.0 °C(Predicted)
- pka: 14.29±0.10(Predicted)
4-(2,2,2-Trifluoro-1,1-dimethylethyl)benzenemethanol Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7355377-0.05g |
[4-(1,1,1-trifluoro-2-methylpropan-2-yl)phenyl]methanol |
1482206-52-9 | 95.0% | 0.05g |
$94.0 | 2025-03-11 | |
| Enamine | EN300-7355377-0.1g |
[4-(1,1,1-trifluoro-2-methylpropan-2-yl)phenyl]methanol |
1482206-52-9 | 95.0% | 0.1g |
$140.0 | 2025-03-11 | |
| Enamine | EN300-7355377-0.25g |
[4-(1,1,1-trifluoro-2-methylpropan-2-yl)phenyl]methanol |
1482206-52-9 | 95.0% | 0.25g |
$200.0 | 2025-03-11 | |
| Enamine | EN300-7355377-0.5g |
[4-(1,1,1-trifluoro-2-methylpropan-2-yl)phenyl]methanol |
1482206-52-9 | 95.0% | 0.5g |
$374.0 | 2025-03-11 | |
| Enamine | EN300-7355377-1.0g |
[4-(1,1,1-trifluoro-2-methylpropan-2-yl)phenyl]methanol |
1482206-52-9 | 95.0% | 1.0g |
$499.0 | 2025-03-11 | |
| Enamine | EN300-7355377-2.5g |
[4-(1,1,1-trifluoro-2-methylpropan-2-yl)phenyl]methanol |
1482206-52-9 | 95.0% | 2.5g |
$978.0 | 2025-03-11 | |
| Enamine | EN300-7355377-5.0g |
[4-(1,1,1-trifluoro-2-methylpropan-2-yl)phenyl]methanol |
1482206-52-9 | 95.0% | 5.0g |
$1448.0 | 2025-03-11 | |
| Enamine | EN300-7355377-10.0g |
[4-(1,1,1-trifluoro-2-methylpropan-2-yl)phenyl]methanol |
1482206-52-9 | 95.0% | 10.0g |
$2146.0 | 2025-03-11 | |
| 1PlusChem | 1P028L22-50mg |
[4-(1,1,1-trifluoro-2-methylpropan-2-yl)phenyl]methanol |
1482206-52-9 | 95% | 50mg |
$173.00 | 2024-06-20 | |
| 1PlusChem | 1P028L22-100mg |
[4-(1,1,1-trifluoro-2-methylpropan-2-yl)phenyl]methanol |
1482206-52-9 | 95% | 100mg |
$228.00 | 2024-06-20 |
4-(2,2,2-Trifluoro-1,1-dimethylethyl)benzenemethanol Literatura Relacionada
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1. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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